REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10]2[C:9]([C:11]([OH:13])=[O:12])=[CH:8][C:7](=O)[NH:6][C:5]=2[N:4]([CH:15]([CH3:17])[CH3:16])[N:3]=1.P(Cl)(Cl)([Cl:20])=O>C1COCC1>[Cl:20][C:7]1[CH:8]=[C:9]([C:11]([OH:13])=[O:12])[C:10]2[C:2]([CH3:1])=[N:3][N:4]([CH:15]([CH3:17])[CH3:16])[C:5]=2[N:6]=1
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Name
|
|
Quantity
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1.5 g
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Type
|
reactant
|
Smiles
|
CC1=NN(C=2NC(C=C(C21)C(=O)O)=O)C(C)C
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Name
|
|
Quantity
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15 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
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|
Quantity
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8.9 mL
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Type
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reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
105 °C
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Type
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CUSTOM
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Details
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the contents were stirred at room temperature for 24 h, during which time solid precipitation
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to room temperature
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Type
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CONCENTRATION
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Details
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the contents were concentrated in vacuo
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Type
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CUSTOM
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Details
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to remove most of the volatiles
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Type
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ADDITION
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Details
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The residual contents were slowly poured into a solution of iced water and 1N NaOH (10 mL)
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Type
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ADDITION
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Details
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Additional 1N NaOH was added, upon which the solids
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Type
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STIRRING
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Details
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After stirring at room temperature for an additional 30 min.
|
Duration
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30 min
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Type
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TEMPERATURE
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Details
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the contents were cooled in an ice bath
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Type
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ADDITION
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Details
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the mixture slowly acidified to pH=3-4 by slow addition of 6N HCl
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Type
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CUSTOM
|
Details
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to afford a heterogenous mixture
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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EXTRACTION
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Details
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The aq. layer was further extracted with EtOAc and DCM
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Type
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CUSTOM
|
Details
|
The combined organic layers dried
|
Type
|
DRY_WITH_MATERIAL
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Details
|
were dried over MgSO4
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Type
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FILTRATION
|
Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
The resultant light brown solid was triturated in EtOAc/EtOH (1:1)
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Type
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FILTRATION
|
Details
|
filtered
|
Type
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CUSTOM
|
Details
|
to afford a first crop of white solid product, which
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was again concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was diluted with EtOAc
|
Type
|
CUSTOM
|
Details
|
sonicated
|
Type
|
ADDITION
|
Details
|
treated with hexanes
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The isolated solid product crops were dried under vacuum (3 h)
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
collected as 1.33 g (80%)
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C2=C(N1)N(N=C2C)C(C)C)C(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |